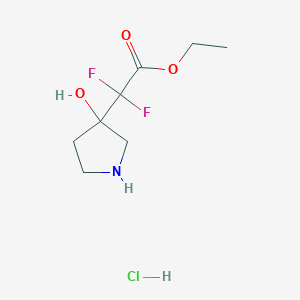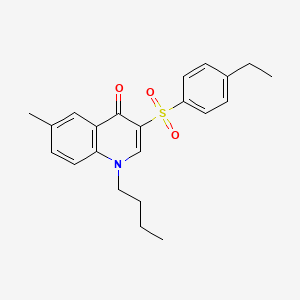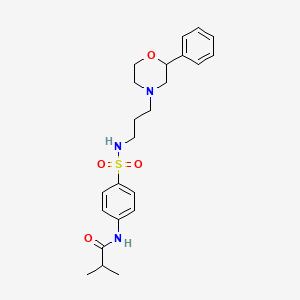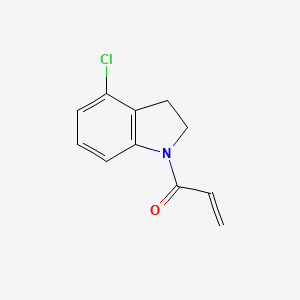![molecular formula C13H11N3O2S B2499280 6-(4-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1326942-95-3](/img/structure/B2499280.png)
6-(4-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "6-(4-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione" is a derivative within the class of isothiazolopyrimidines, which are heterocyclic compounds that have shown potential in various biological applications. Although the specific compound is not directly mentioned in the provided papers, related structures have been investigated for their antiviral and antitumor properties. For instance, isothiazolopyrimidine derivatives have been identified as antiretroviral agents against HIV-1 infection, with modifications to the scaffold resulting in increased potency . Similarly, oxazolopyrimidine derivatives have been synthesized and evaluated for their inhibition of FGFR1 and cytotoxicity against cancer cell lines, suggesting the potential of these scaffolds in cancer treatment .
Synthesis Analysis
The synthesis of related isothiazolopyrimidine derivatives involves the use of starting materials such as 6-amino-1,3-dialkyluracils and 4,5-dichloro-5H-1,2,3-dithiazolium chloride (Appel's salt) . The process typically includes the formation of new derivatives with various substituents, indicating a versatile synthetic pathway that could potentially be applied to the synthesis of "6-(4-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione" .
Molecular Structure Analysis
The molecular structure of isothiazolopyrimidine derivatives is characterized by a heterocyclic ring system that includes nitrogen and sulfur atoms. This structure is crucial for the biological activity of these compounds. The introduction of substituents, such as the hydrophobic aryl group, has been shown to significantly improve the anti-HIV activity of these molecules . The presence of additional functional groups and heteroatoms in the side chain can also influence the biological activity, as seen in the case of oxazolopyrimidine derivatives .
Chemical Reactions Analysis
Isothiazolopyrimidine scaffolds have been shown to undergo reductive conversion under bioassay conditions, leading to the cleavage of the distinctive S-N bond and the generation of thiophenol derivatives . This suggests that these scaffolds may act as prodrug forms, releasing bioactive species upon reduction. The versatility of the scaffold is further demonstrated by the ability to introduce various functional groups, such as amino, alkylthio, and amido groups, through different chemical reactions .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "6-(4-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione" are not detailed in the provided papers, the properties of similar compounds can be inferred. Typically, the solubility, stability, and reactivity of these compounds can be influenced by the nature of the substituents and the heteroatoms present in the molecular structure. The reactivity under reductive conditions suggests that these compounds may have specific storage and handling requirements to maintain their integrity . The introduction of various substituents can also affect the lipophilicity and, consequently, the biological activity and pharmacokinetic properties of these molecules .
科学的研究の応用
Novel Synthesis and Derivative Formation
- Synthesis of Derivatives: The compound is used in the synthesis of new derivatives with various functional groups, such as amino, alkylthio, amido, thioamido, tetrazolyl, and carboximidic acid ethyl ester groups. This involves reactions with different reagents, highlighting its versatility in organic synthesis (Chang, Cho, & Kim, 2003).
Supramolecular Assemblies
- Ligand for Co-crystallization: The compound has been investigated as a suitable ligand for co-crystallization with macrocyclic cations like diaza-18-crown-6. This forms 2D and 3D networks through extensive hydrogen-bonding intermolecular interactions, indicating its potential in creating complex molecular assemblies (Fonari et al., 2004).
Chemical Transformations
- Alkylation and Transformation: The compound is involved in regioselective alkylation reactions and transformations into different isomers. This demonstrates its application in detailed chemical modification processes (Nagamatsu & Islam, 2006).
Anticancer Properties
- Potential Anticancer Agent: Derivatives of the compound have shown strong activity against cancers like L-1210 leukemia, Sa-180 sarcoma, Ehrlich carcinoma, and Nemeth Kellner lymphoma. This suggests its importance in the development of novel anticancer agents (Machoń, Wieczorek, & Mordarski, 1987).
Structural Studies
- Crystallographic Analysis: Structural analysis through crystallography has been conducted on compounds containing this moiety, contributing to the understanding of its molecular structure and interactions (Maldonado, Quirós, & Salas, 2007).
Medicinal Chemistry
- Antiviral and Antitumor Activities: Various derivatives have been synthesized and tested for their antiviral and antitumor activities. This highlights the compound's significance in medicinal chemistry for developing new therapeutic agents (Lewis et al., 1995).
Antiviral Research
- Identification as Anti-HIV Agent: Derivatives of this compound have been identified as potent antiviral agents against HIV-1 infection, offering a novel scaffold for anti-HIV drugs (Okazaki et al., 2015).
Green Chemistry Applications
- Environmentally Friendly Synthesis: The compound has been used in a catalyst- and solvent-free synthesis, adhering to green chemistry principles and offering a more environmentally sustainable approach (Karami, Farahi, & Banaki, 2015).
特性
IUPAC Name |
6-[(4-methylphenyl)methyl]-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-8-2-4-9(5-3-8)6-16-12(17)11-10(7-19-15-11)14-13(16)18/h2-5,7H,6H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIYSSRJTJHDIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=NSC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-3-phenyl-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B2499198.png)


![Methyl 2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2499205.png)
![phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate](/img/structure/B2499206.png)
![1-[4-(4-methoxyphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone](/img/structure/B2499207.png)
![3-amino-N-benzyl-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2499208.png)

![(5-Chloro-2-methoxyphenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2499212.png)
![Ethyl 4-({4-[(4-chloro-2-methylphenyl)amino]pteridin-2-yl}amino)benzoate](/img/structure/B2499214.png)

![N-cyclohexyl-2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2499217.png)
![2-{4-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2499218.png)
